molecular formula C11H12O5 B2749642 (2-Acetyl-5-methoxyphenoxy)acetic acid CAS No. 29048-57-5

(2-Acetyl-5-methoxyphenoxy)acetic acid

Cat. No.: B2749642
CAS No.: 29048-57-5
M. Wt: 224.212
InChI Key: DJPUGKVFRDJSMK-UHFFFAOYSA-N
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Description

“(2-Acetyl-5-methoxyphenoxy)acetic acid” is an organic compound with the molecular formula C11H12O5. It’s a complex molecule that doesn’t seem to have a lot of information available about it in the literature .

Scientific Research Applications

Anti-mycobacterial Agent Synthesis

The derivatives of phenoxy acetic acid, including structures related to (2-Acetyl-5-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. The compounds showed inhibitory effects against Mycobacterium tuberculosis, highlighting their potential in the treatment of tuberculosis. Notably, chalcones derived from the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones showed significant anti-mycobacterial activities (Yar et al., 2006).

Antimicrobial Applications

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant activity against several strains of microbes, marking them as potential candidates for antimicrobial drug development (Noolvi et al., 2016).

Antiviral Research

Derivatives of substituted phenoxy acetic acid were synthesized and tested for their in vitro cytotoxicity and antiviral activity. While specific antiviral activity was not observed, the derivatives showcased different levels of cytotoxicity in human embryonic lung cells, indicating potential areas for further research in antiviral drug development (Shahar Yar et al., 2009).

Novel Antimycobacterial Derivatives

A series of phenoxyacetic acid derivatives were synthesized and tested for their activity against both regular and INH-resistant strains of Mycobacterium tuberculosis. Some compounds, such as 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, demonstrated significant activity, pointing towards potential new avenues for tuberculosis treatment (Ali & Shaharyar, 2007).

Phenoxyacetic Acid Derivatives in Culture

In a study focusing on the culture of Curvularia lunata, a series of phenylacetic acid derivatives were isolated. These compounds, including methyl 2-acetyl-5-hydroxy-3-methoxyphenylacetate, showcased various activities, with some inhibiting the growth of bacterial strains like Escherichia coli and Staphylococcus aureus. This highlights the potential of these derivatives in microbiological and pharmaceutical applications (Varma et al., 2006).

Future Directions

There is a paper that discusses a one-step approach for the synthesis of a previously unknown compound that is structurally similar to "(2-Acetyl-5-methoxyphenoxy)acetic acid" . This could potentially open up new avenues for the synthesis and study of “this compound” and related compounds in the future .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with protein kinase a and peroxisome proliferator-activated receptors (PPARδ/β) . These targets play crucial roles in cellular signaling and regulation of gene expression, respectively.

Mode of Action

Based on its structural similarity to other phenoxyacetic acid derivatives, it may act through nucleophilic acyl substitution reactions . This involves the compound interacting with its targets, leading to changes in the targets’ activity and subsequent alterations in cellular processes.

Biochemical Pathways

This pathway is central to many metabolic processes, including the production of ketone bodies and acetate from acetyl-CoA in hepatocytes .

Result of Action

Similar compounds have been shown to exhibit lipid-lowering and hepatoprotective activity , suggesting potential therapeutic applications.

Properties

IUPAC Name

2-(2-acetyl-5-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(12)9-4-3-8(15-2)5-10(9)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPUGKVFRDJSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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